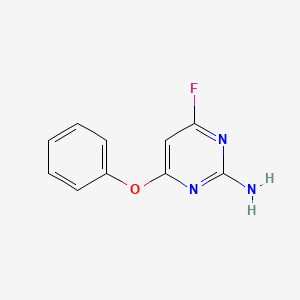

2-Amino-4-fluoro-6-phenoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-6-phenoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAALKUKMPRWQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353686 | |

| Record name | 2-Amino-4-fluoro-6-phenoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314029-36-2 | |

| Record name | 2-Amino-4-fluoro-6-phenoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-6-phenoxypyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-fluoro-6-phenoxypyrimidine

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the field of drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the vast array of substituted pyrimidines, 2-Amino-4-fluoro-6-phenoxypyrimidine stands out as a key intermediate in the synthesis of various high-value pharmaceutical compounds. The strategic incorporation of an amino group at the 2-position, a fluorine atom at the 4-position, and a phenoxy group at the 6-position creates a versatile building block for the development of novel drugs. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The core of this strategy revolves around the sequential functionalization of a readily available pyrimidine precursor. The most common and industrially viable approach begins with the construction of a 2-aminopyrimidine ring, followed by the introduction of the halogen and phenoxy substituents.

Two primary retrosynthetic disconnections are considered:

-

Disconnection of the C-O bond: This suggests that the final step could be a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide anion displaces a suitable leaving group (such as a halogen) at the 6-position of a 2-amino-4-fluoropyrimidine precursor.

-

Disconnection of the C-F bond: This alternative pathway involves the fluorination of a 2-amino-4-chloro-6-phenoxypyrimidine intermediate.

Both pathways are chemically plausible and have been explored in the synthesis of related compounds. This guide will focus on the most robust and commonly employed pathway, which proceeds through a dihalogenated intermediate.

Visualizing the Synthetic Strategy

Figure 1: A high-level overview of the primary synthetic pathway.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4,6-dichloropyrimidine

The journey towards our target molecule begins with the synthesis of the versatile intermediate, 2-amino-4,6-dichloropyrimidine. This is typically achieved in two high-yielding steps from basic starting materials.

Step 1.1: Cyclocondensation to form 2-Amino-4,6-dihydroxypyrimidine

The foundational pyrimidine ring is constructed via a cyclocondensation reaction between guanidine and a malonic ester derivative, typically diethyl malonate. This reaction is base-catalyzed, with sodium methoxide or sodium ethoxide being the preferred bases.

Reaction Mechanism: The reaction proceeds through the initial deprotonation of diethyl malonate by the alkoxide base, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of guanidine. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable 2-amino-4,6-dihydroxypyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [2]

-

Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium methoxide in methanol.

-

Guanidine Addition: To this solution, add guanidine nitrate or guanidine hydrochloride.

-

Diethyl Malonate Addition: Slowly add diethyl malonate to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation: Filter the solid product, wash it with water and then ethanol, and dry it under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine.

| Reagent | Molar Ratio | Key Considerations |

| Guanidine Salt | 1.0 | Guanidine hydrochloride or nitrate can be used. |

| Diethyl Malonate | 1.0 - 1.1 | A slight excess may be used to ensure complete reaction. |

| Sodium Methoxide | 2.0 - 2.2 | A sufficient amount of base is crucial for the reaction to proceed. |

| Methanol | - | Acts as the solvent. |

Step 1.2: Chlorination of 2-Amino-4,6-dihydroxypyrimidine

The hydroxyl groups at the 4 and 6 positions are then converted to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or triethylamine to neutralize the generated HCl.[3][4]

Reaction Mechanism: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. A series of elimination and substitution steps, facilitated by the amine base, results in the replacement of both hydroxyl groups with chlorine atoms.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine [3][4]

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, suspend 2-amino-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.

-

Base Addition: Slowly add N,N-dimethylaniline or triethylamine to the mixture. The addition is exothermic and should be controlled.

-

Reaction: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or potassium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Reagent | Molar Ratio | Key Considerations |

| 2-Amino-4,6-dihydroxypyrimidine | 1.0 | Starting material should be dry. |

| Phosphorus Oxychloride | Excess | Acts as both reagent and solvent. |

| N,N-Dimethylaniline/Triethylamine | 1.0 - 2.0 | Acts as an acid scavenger. |

Part 2: Selective Mono-phenoxylation via Nucleophilic Aromatic Substitution (SNAr)

With the key intermediate, 2-amino-4,6-dichloropyrimidine, in hand, the next critical step is the selective introduction of the phenoxy group at either the C4 or C6 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. The C4 and C6 positions are electronically equivalent and more susceptible to nucleophilic attack than the C2 position.

Causality behind Experimental Choices:

-

Choice of Nucleophile: Phenol is deprotonated by a suitable base to form the more nucleophilic phenoxide anion.

-

Choice of Base: A non-nucleophilic base such as potassium carbonate or sodium hydride is used to deprotonate phenol without competing in the substitution reaction.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.

-

Temperature Control: The reaction temperature is a critical parameter to control the selectivity. Lower temperatures generally favor mono-substitution over di-substitution.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-phenoxypyrimidine

-

Phenoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable polar aprotic solvent (e.g., DMF). To this solution, add a base such as potassium carbonate or sodium hydride portion-wise at room temperature.

-

Addition of Dichloropyrimidine: Once the phenoxide formation is complete, add a solution of 2-amino-4,6-dichloropyrimidine in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography to isolate the desired mono-substituted product.

Part 3: Fluorination via Halogen Exchange (Halex) Reaction

The final step in the synthesis is the conversion of the remaining chloro group at the 4-position to a fluoro group. This is accomplished through a halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution where a fluoride source replaces another halogen.

Causality behind Experimental Choices:

-

Fluoride Source: Anhydrous potassium fluoride (KF) is a common and effective fluoride source for Halex reactions. The reactivity of KF can be enhanced by using a phase-transfer catalyst.

-

Phase-Transfer Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), is often employed to facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.

-

Solvent: A high-boiling polar aprotic solvent, such as sulfolane or N-methyl-2-pyrrolidone (NMP), is typically used to achieve the high temperatures often required for Halex reactions.

-

Temperature: The reaction is usually carried out at elevated temperatures to drive the substitution to completion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel, combine 2-amino-4-chloro-6-phenoxypyrimidine, anhydrous potassium fluoride, and a phase-transfer catalyst in a high-boiling polar aprotic solvent.

-

Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture and dilute it with water.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. The final product can be purified by column chromatography or recrystallization to yield this compound.

Alternative Pathway: Starting from 2-Amino-4,6-difluoropyrimidine

An alternative and potentially more direct route involves the selective mono-phenoxylation of 2-amino-4,6-difluoropyrimidine. In this case, the fluorine atoms are the leaving groups. While fluorine is generally a poorer leaving group than chlorine in SNAr reactions, the high reactivity of the di-fluorinated pyrimidine can still allow for efficient substitution. The key challenge in this approach is achieving high selectivity for the mono-substituted product.

Figure 2: An alternative synthetic route to the target molecule.

This pathway offers the advantage of fewer steps but requires careful optimization of the reaction conditions for the selective phenoxylation to avoid the formation of the di-substituted byproduct.

Conclusion and Future Perspectives

The synthesis of this compound is a multi-step process that relies on fundamental principles of heterocyclic chemistry, including cyclocondensation, halogenation, and nucleophilic aromatic substitution. The pathway proceeding through the 2-amino-4,6-dichloropyrimidine intermediate is a robust and well-established method that offers good control over the introduction of the desired substituents. As the demand for novel and more effective pharmaceuticals continues to grow, the development of efficient and scalable synthetic routes to key intermediates like this compound will remain a critical area of research for medicinal and process chemists. Future efforts may focus on developing more atom-economical and environmentally benign synthetic methods, potentially through the use of catalytic C-H activation or flow chemistry technologies.

References

Sources

- 1. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-4-fluoro-6-phenoxypyrimidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically relevant therapeutic agents. This guide delves into the hypothetical mechanism of action of a specific, novel derivative, 2-Amino-4-fluoro-6-phenoxypyrimidine. While direct empirical data for this compound is not yet prevalent in public-domain literature, by drawing parallels from structurally analogous compounds, we can infer a highly probable primary mechanism centered on kinase inhibition. This document provides a comprehensive framework for investigating this hypothesis, complete with detailed experimental protocols and the scientific rationale underpinning each step. It is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar molecules.

Introduction: The 2-Aminopyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids. The 2-aminopyrimidine derivative, in particular, has emerged as a "privileged scaffold" in drug discovery. Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases has led to the development of numerous potent and selective kinase inhibitors.[1] A significant number of kinase inhibitors in clinical trials for oncology indications are based on the 2-aminopyrimidine, 2,4-diaminopyrimidine, or 4-aminopyrimidine frameworks.[1]

Beyond oncology, derivatives of the 2-aminopyrimidine core have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, and neuroprotective effects.[2][3] For instance, certain 2-amino-4,6-disubstituted pyrimidines have been identified as potent antagonists of the A1 adenosine receptor, with potential applications in cardiovascular and neurodegenerative diseases.[3] Furthermore, fluorinated pyrimidine analogs have shown promise as inhibitors of nitric oxide (NO) production, suggesting a role in modulating inflammatory responses.[2]

Given this rich chemical and biological context, this compound represents a molecule of significant interest. The presence of the 2-amino group, the electron-withdrawing fluorine atom, and the phenoxy moiety all contribute to a unique electronic and steric profile that suggests a high likelihood of potent biological activity.

Primary Hypothetical Mechanism of Action: Protein Kinase Inhibition

Based on extensive precedent in the scientific literature, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Several lines of evidence support this hypothesis:

-

The 2-Aminopyrimidine Core: As previously mentioned, this moiety is a classic hinge-binder in ATP-competitive kinase inhibitors.[1]

-

The Phenoxy Group: The presence of a phenoxy group has been explicitly linked to the inhibition of p38α kinase in a series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles.[4] This suggests that the phenoxy ring may occupy a specific pocket within the kinase active site, contributing to both potency and selectivity.

-

General Kinase Inhibitor Scaffolds: Numerous studies have documented the synthesis and evaluation of various substituted pyrimidines as inhibitors of key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR) and ErbB-2.[5] Furo[2,3-d]pyrimidine derivatives, which are structurally related, have also been extensively explored as kinase inhibitors.

Putative Signaling Pathway

A plausible signaling pathway that could be targeted by this compound is the p38 MAP Kinase pathway, given the evidence for phenoxypyrimidine-based inhibitors of p38α.[4] This pathway is a critical regulator of cellular responses to inflammatory cytokines and stress.

Caption: Hypothetical inhibition of the p38α MAP Kinase pathway.

Experimental Validation of the Kinase Inhibition Hypothesis

A systematic, multi-tiered approach is required to validate the hypothesis that this compound acts as a kinase inhibitor.

Tier 1: Broad Kinase Panel Screening

The initial step is to perform a broad screen against a panel of recombinant kinases to identify potential targets. This provides an unbiased view of the compound's selectivity profile.

Experimental Protocol: Kinase Panel Screen (Example: 96-well format)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).

-

Kinase Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the test compound dilution.

-

Add 20 µL of a kinase/substrate mixture in kinase buffer (specific to each kinase, typically containing MgCl₂, ATP, and a generic or specific peptide substrate).

-

Initiate the reaction by adding 25 µL of a solution containing ATP (at the Kₘ for each respective kinase).

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each kinase at each concentration relative to a DMSO control.

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM |

| p38α | e.g., 85% |

| EGFR | e.g., 15% |

| VEGFR2 | e.g., 10% |

| CDK2 | e.g., 5% |

| ... (other kinases) | ... |

Tier 2: IC₅₀ Determination for Lead Targets

For kinases that show significant inhibition in the initial screen (e.g., >50% at 1 µM), a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of the compound in DMSO, starting from a high concentration (e.g., 100 µM).

-

Kinase Assay: Perform the kinase assay as described in Tier 1, using the serial dilutions of the compound.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cellular Target Engagement and Downstream Signaling

Demonstrating that the compound inhibits the target kinase within a cellular context is crucial.

Experimental Protocol: Western Blot for Phospho-Substrate

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., HaCaT cells for p38 signaling) and allow them to adhere overnight.[6] Starve the cells (e.g., in serum-free media) for 4-6 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., TGF-β to activate the ALK5/Smad2 pathway, or Anisomycin for the p38 pathway) for a short period (e.g., 15-30 minutes).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody against the phosphorylated form of a direct downstream substrate of the target kinase (e.g., phospho-MK2 for p38, or phospho-Smad2 for ALK5). Also, probe a separate blot with an antibody for the total form of the substrate and a loading control (e.g., GAPDH).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Caption: Workflow for Western Blot analysis of target modulation.

Alternative and Secondary Mechanisms of Action

While kinase inhibition is the primary hypothesis, the structural motifs of this compound suggest other potential biological activities that warrant consideration.

Inhibition of Nitric Oxide (NO) Production

A closely related analog, 5-fluoro-2-amino-4,6-dichloropyrimidine, was shown to be a potent inhibitor of immune-activated NO production with an IC₅₀ of 2 µM.[2] This effect is often mediated through the inhibition of inducible nitric oxide synthase (iNOS or NOS II).

Experimental Protocol: Griess Assay for Nitrite Measurement

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce NO production by adding an inflammatory stimulus like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Include a no-stimulus control.

-

Incubation: Incubate for 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution). Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production.

Other Potential Targets

-

Adenosine Receptors: Given that 2-amino-4,6-disubstituted pyrimidines can act as A₁ adenosine receptor antagonists, radioligand binding assays could be performed to assess affinity for these G-protein coupled receptors.[3]

-

Werner (WRN) Helicase: More distant analogs, 2-amino-4-(trifluoromethyl)pyrimidine derivatives, have been investigated as WRN helicase inhibitors.[7] If the compound shows selective cytotoxicity in microsatellite instability-high (MSI-H) cancer cell lines, investigating WRN helicase inhibition could be a viable path.[7]

Conclusion

This compound is a compound of high interest due to its privileged 2-aminopyrimidine scaffold, which is frequently associated with potent kinase inhibition. The proposed research framework, starting with broad kinase screening and progressing to cellular target validation, provides a robust and logical pathway to elucidate its primary mechanism of action. Concurrently, exploring secondary possibilities, such as the inhibition of nitric oxide synthesis, will ensure a comprehensive understanding of its biological profile. The methodologies and insights presented in this guide are intended to empower researchers to effectively and efficiently characterize this promising molecule, paving the way for potential future therapeutic development.

References

- Štochlová, K., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(11), 1049–1059.

- Abo-Amer, N. E., et al. (2019). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 62(17), 8039–8054.

-

Yilmaz, F., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. Available at: [Link]

-

Henry, J. R., et al. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry, 41(22), 4196–4198. Available at: [Link]

-

Suzuki, T., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 877–885. Available at: [Link]

-

Desai, N. C., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(2), 346-352. Available at: [Link]

-

Singh, P., & Kumar, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. Available at: [Link]

-

Wang, Y., et al. (2023). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Bioorganic Chemistry, 141, 106881. Available at: [Link]

-

Reuman, M., et al. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles. Bioorganic & Medicinal Chemistry Letters, 11(9), 1123–1126. Available at: [Link]

-

Gáspár, R., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 124(3), 493–500. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-246. Available at: [Link]

-

Abouzid, K. M., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-b RI Kinase Inhibitor IV [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation of 2-Amino-4-fluoro-6-phenoxypyrimidine

Abstract: The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2-Amino-4-fluoro-6-phenoxypyrimidine, a heterocyclic compound with potential significance as a pharmaceutical scaffold. We move beyond a simple listing of methods to detail a logical, integrated strategy, explaining the causality behind each experimental choice. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the synergistic application of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core components of many biologically active molecules, including nucleic acids and numerous pharmaceuticals. The specific combination of an amino group, a fluorine atom, and a phenoxy substituent on the pyrimidine ring suggests a molecule designed to explore specific structure-activity relationships, potentially as an inhibitor for enzymes like kinases or dihydrofolate reductase. Given its potential role in medicinal chemistry, an unambiguous confirmation of its molecular structure is not merely an academic exercise—it is a prerequisite for intellectual property claims, regulatory submission, and understanding its mechanism of action.

This guide presents a systematic approach to confirming the constitution and configuration of this target molecule, demonstrating how disparate analytical techniques provide complementary pieces of a single structural puzzle.

Part 1: Foundational Analysis - Determining the Molecular Formula

The first and most fundamental question in any structural elucidation is: "What is the elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique for answering this question with high precision.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For this compound (C₁₀H₈FN₃O), the exact mass provides a unique elemental signature. Electrospray Ionization (ESI) is chosen as the ionization technique due to its soft nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in the protonation of the basic nitrogen atoms in the pyrimidine ring.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercial ESI tuning mix) to ensure mass accuracy below 5 parts-per-million (ppm).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument resolution is set to >10,000 (Full Width at Half Maximum).

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass. The software algorithm compares the experimental mass against a database of all possible chemical formulas within a specified mass tolerance.

Data Presentation: HRMS Results

| Parameter | Theoretical Value (for C₁₀H₉FN₃O⁺) | Experimental Value | Mass Error (ppm) |

| Exact Mass [M+H]⁺ | 220.0724 | 220.0721 | -1.36 |

The exceptionally low mass error provides high confidence in the assigned molecular formula of C₁₀H₈FN₃O.

Part 2: The Connectivity Puzzle - Spectroscopic Assembly

With the elemental formula established, the next step is to determine the atomic connectivity. This is primarily achieved through a suite of Nuclear Magnetic Resonance (NMR) experiments.

The Strategic Application of NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments provides a comprehensive map of the molecular framework. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can solubilize a wide range of compounds and its residual proton signal does not interfere with the key aromatic and pyrimidine proton signals.

Caption: A streamlined workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.

-

¹H NMR: Acquire a standard proton spectrum. This will reveal the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (spin-spin coupling with neighboring nuclei).

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

¹⁹F NMR: Acquire a fluorine spectrum. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, this experiment is highly sensitive and will definitively confirm the presence and electronic environment of the fluorine atom.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., adjacent protons on an aromatic ring).

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. This is essential for connecting fragments, especially across quaternary (non-protonated) carbons like C4 and C6 of the pyrimidine ring.

Data Presentation: Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |

| ¹H NMR | |||

| H-5 (Pyrimidine) | ~6.5-7.0 | d (J ≈ 2-4 Hz) | C4, C6 |

| NH₂ | ~7.0-7.5 | br s | C2, C4 |

| H-ortho (Phenoxy) | ~7.1-7.3 | d | C-ipso, C-meta |

| H-para (Phenoxy) | ~7.2-7.4 | t | C-ortho |

| H-meta (Phenoxy) | ~7.4-7.6 | t | C-ipso, C-para |

| ¹³C NMR | |||

| C-5 | ~95-105 | ||

| C-ortho | ~120-125 | ||

| C-para | ~125-130 | ||

| C-meta | ~130-135 | ||

| C-ipso | ~150-155 | ||

| C-2 | ~160-165 | ||

| C-6 | ~165-170 (d) | ||

| C-4 | ~168-173 (d) | ||

| ¹⁹F NMR | |||

| F-4 | ~ -70 to -90 | s |

Note: Chemical shifts are predictions based on typical values for similar structures. Actual values may vary. The pyrimidine C4 and C6 carbons are expected to appear as doublets due to coupling with the fluorine atom.

Visualizing Connectivity with HMBC

The HMBC experiment is the key to assembling the molecular puzzle. It provides the long-range correlations needed to link the phenoxy group to the pyrimidine ring.

Caption: Diagram showing the crucial HMBC correlation linking the phenoxy and pyrimidine rings.

Part 3: Corroborative Evidence - Functional Group Analysis

While NMR provides the skeletal framework, Infrared (IR) spectroscopy offers rapid and definitive confirmation of the key functional groups present in the molecule.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy measures the vibrational frequencies of chemical bonds. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint". For this molecule, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C=N and C=C bonds within the aromatic rings, the C-F bond, and the C-O-C ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 1650-1550 | C=N and C=C Stretch | Pyrimidine & Phenyl Rings |

| 1250-1200 | C-O-C Stretch (asymmetric) | Aryl Ether |

| 1150-1050 | C-F Stretch | Aryl Fluoride |

The presence of these distinct bands provides strong, independent confirmation of the functional groups deduced from the molecular formula and NMR data.

Part 4: The Gold Standard - Unambiguous 3D Structure

While the combination of HRMS and NMR provides a highly confident structural assignment, the ultimate proof comes from Single-Crystal X-ray Diffraction. This technique provides the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction

Expertise & Rationale: X-ray diffraction relies on the scattering of X-rays by the electron clouds of atoms arranged in a regular, crystalline lattice. The resulting diffraction pattern can be mathematically deconvoluted to generate a 3D model of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions. This method is considered the gold standard for structural determination.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine this model against the experimental data until the calculated and observed diffraction patterns match closely.

Data Presentation: Key Crystallographic Parameters

| Parameter | Expected Outcome |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Final R-factor (R₁) | < 0.05 |

| Goodness-of-Fit (GOF) | ~1.0 |

A low R-factor and a GOF value close to 1 indicate an excellent fit between the model and the experimental data, providing unambiguous confirmation of the proposed structure. The resulting crystal structure would also reveal details about hydrogen bonding networks and π-stacking interactions in the solid state.

Synthesis and Conclusion

The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple, independent analytical techniques. The journey begins with HRMS to establish the exact molecular formula. It then proceeds to a comprehensive suite of 1D and 2D NMR experiments to piece together the molecular skeleton and define the precise connectivity of the pyrimidine and phenoxy rings. IR spectroscopy provides rapid and essential confirmation of the key functional groups. Finally, where possible, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure.

This systematic, evidence-based approach ensures the highest level of scientific rigor, providing the trustworthy and authoritative structural data required for advancing research and development in the pharmaceutical sciences.

References

-

Wolf, W., & Presant, C. A. (1989). 19F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in Biomedicine, 2(4), 133–141. Available at: [Link]

-

El-Faham, A., et al. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 23(1), 179. Available at: [Link]

-

Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Available at: [Link]

-

Fasoli, M. O., et al. (1991). 19F nuclear magnetic resonance study of fluoropyrimidine metabolism in strains of Candida glabrata with specific defects in pyrimidine metabolism. Antimicrobial Agents and Chemotherapy, 35(1), 97–103. Available at: [Link]

-

Hull, W. E., et al. (2004). Fluoropyrimidine chemotherapy in a rat model: comparison of fluorouracil metabolite profiles determined by high-field 19F-NMR spectroscopy of tissues ex vivo with therapy response and toxicity for locoregional vs systemic infusion protocols. NMR in Biomedicine, 17(3), 101–131. Available at: [Link]

- Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2

A Deep Dive into the Spectroscopic Analysis of 2-Amino-4-fluoro-6-phenoxypyrimidine: A Technical Guide for Drug Development Professionals

Foreword: The Structural Elucidation Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. The journey from a promising lead compound to a viable clinical candidate is paved with rigorous analytical milestones, each designed to ensure identity, purity, and stability. Small molecules, particularly those with complex heterocyclic scaffolds like 2-Amino-4-fluoro-6-phenoxypyrimidine, demand a multi-faceted analytical approach for complete elucidation. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive analysis of this specific molecule, framed from the perspective of a seasoned application scientist. Our focus extends beyond mere data reporting to the strategic application of these techniques, the rationale behind experimental design, and the interpretation of spectral data within the context of drug development.

Introduction to this compound: A Privileged Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antiviral to anticancer drugs. The title compound, this compound, is a fascinating molecule that incorporates several key pharmacophoric features: a 2-aminopyrimidine core, a fluorine substituent, and a phenoxy group. Each of these moieties imparts distinct electronic and steric properties that can influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.

-

The 2-Aminopyrimidine Core: This unit is a well-established bioisostere for many biological recognition motifs and is prevalent in kinase inhibitors.

-

Fluorine Substitution: The introduction of a fluorine atom can significantly modulate a molecule's pKa, lipophilicity, and metabolic fate, often enhancing its drug-like properties.

-

The Phenoxy Group: This bulky, aromatic substituent can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, contributing to binding affinity.

Given the potential of this scaffold in drug design, a robust and validated analytical workflow for its characterization is not just a necessity but a critical asset in any development program. This guide will dissect this workflow, technique by technique.

The Analytical Workflow: A Multi-Spectroscopic Approach

A single spectroscopic technique rarely provides the complete structural picture of a complex organic molecule. Instead, a synergistic application of multiple methods is employed to build a self-validating system of evidence. For this compound, the core analytical workflow should encompass Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Diagram 1: Integrated Spectroscopic Analysis Workflow

Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a suite of NMR experiments is necessary to assign all proton, carbon, and fluorine signals unequivocally.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (like those of the amino group).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.[1]

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to achieve a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 - 7.50 | Multiplet | 2H | H-ortho (phenoxy) | Protons on the phenoxy ring ortho to the oxygen are deshielded by the electronegative oxygen and the aromatic ring current. |

| ~7.20 - 7.30 | Multiplet | 2H | H-meta (phenoxy) | Protons on the phenoxy ring meta to the oxygen. |

| ~7.10 - 7.20 | Multiplet | 1H | H-para (phenoxy) | Proton on the phenoxy ring para to the oxygen. |

| ~6.80 - 7.00 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable, leading to a broad signal. Its chemical shift can be concentration and temperature-dependent.[2] |

| ~6.50 | Singlet (or Doublet due to ⁴JHF) | 1H | H-5 (pyrimidine) | The lone proton on the pyrimidine ring is expected to be in a relatively shielded environment. It may show a small coupling to the fluorine at position 4. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment. Due to the presence of fluorine, carbon-fluorine couplings will be observed, providing valuable structural information.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

-

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~165 - 170 | Doublet (¹JCF) | C-4 (pyrimidine) | Carbon directly attached to fluorine will show a large one-bond coupling constant (~200-250 Hz). |

| ~160 - 165 | Singlet (or small doublet, ³JCF) | C-6 (pyrimidine) | Carbon attached to the phenoxy group. |

| ~155 - 160 | Singlet (or small doublet, ²JCF) | C-2 (pyrimidine) | Carbon bearing the amino group. |

| ~150 - 155 | Singlet | C-ipso (phenoxy) | Carbon of the phenoxy ring attached to the pyrimidine ring. |

| ~129 - 130 | Singlet | C-meta (phenoxy) | Meta carbons of the phenoxy ring. |

| ~124 - 125 | Singlet | C-para (phenoxy) | Para carbon of the phenoxy ring. |

| ~118 - 120 | Singlet | C-ortho (phenoxy) | Ortho carbons of the phenoxy ring. |

| ~95 - 100 | Doublet (²JCF) | C-5 (pyrimidine) | The carbon adjacent to the fluorinated carbon will exhibit a two-bond coupling (~20-30 Hz). |

¹⁹F NMR Spectroscopy: A Direct Window to Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.

Experimental Protocol:

-

Sample Preparation: The same sample used for ¹H NMR is generally sufficient.

-

Instrument Setup: An NMR spectrometer equipped with a broadband or fluorine-specific probe is required.

-

Acquisition Parameters: A simple pulse-acquire sequence is used. The chemical shift is referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Data and Interpretation:

The spectrum is expected to show a single resonance for the fluorine atom at C-4. The chemical shift will be indicative of its electronic environment. The signal may appear as a multiplet due to coupling with the pyrimidine proton at C-5 (⁴JFH).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is commonly coupled with liquid chromatography (LC-MS).[3]

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is crucial for obtaining an accurate mass measurement, which allows for the determination of the molecular formula.

-

Tandem MS (MS/MS): To study fragmentation, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data:

-

HRMS: The protonated molecule ([M+H]⁺) will be observed. The accurate mass measurement should be within 5 ppm of the theoretical value for C₁₀H₉FN₄O.

-

MS/MS Fragmentation: The fragmentation of pyrimidine derivatives is often complex but can be diagnostic.[4][5][6] Key fragmentation pathways for the [M+H]⁺ ion of this compound may include:

-

Loss of phenol (C₆H₅OH)

-

Loss of the phenoxy radical (C₆H₅O•)

-

Cleavage of the pyrimidine ring

-

Diagram 2: Predicted ESI-MS/MS Fragmentation of this compound

Caption: Plausible fragmentation pathways for the protonated molecule in tandem mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid directly on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| ~1650 | N-H scissoring | Primary amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic and pyrimidine rings[7] |

| 1250 - 1200 | C-O-C stretching (asymmetric) | Aryl ether |

| 1100 - 1000 | C-F stretching | Aryl fluoride |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system within a molecule. Aromatic compounds typically exhibit characteristic absorption bands.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrument: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Predicted UV-Vis Absorption:

This compound is expected to show strong absorption bands in the UV region due to π → π* transitions within the pyrimidine and phenyl rings. The absorption maxima (λ_max) for substituted pyrimidines are often observed in the 250-280 nm range.[8][9] The exact position and intensity of these bands can be influenced by the solvent polarity.

Conclusion: A Unified Approach to Structural Certainty

The comprehensive spectroscopic analysis of this compound is a clear illustration of the principle of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating dataset. The ¹H, ¹³C, and ¹⁹F NMR spectra define the covalent framework and the connectivity of atoms. High-resolution mass spectrometry confirms the elemental composition and provides clues to the molecule's stability and fragmentation. IR spectroscopy offers a rapid check for the presence of key functional groups, while UV-Vis spectroscopy probes the conjugated electronic system. For the drug development professional, a mastery of these techniques and their integrated interpretation is not just a technical skill but a fundamental component of ensuring the quality, safety, and efficacy of the next generation of medicines.

References

-

Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]

-

Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Semantic Scholar. Available at: [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6-DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Pharmacophore. Available at: [Link]

-

FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications (IJERA). Available at: [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

-

Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. TÜBİTAK Academic Journals. Available at: [Link]

-

Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). PubMed. Available at: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]

-

Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl . 3. ResearchGate. Available at: [Link]

-

Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl . 3. ResearchGate. Available at: [Link]

-

13C NMR spectra of synthesized model compound 4f.. ResearchGate. Available at: [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

-

The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. PubMed. Available at: [Link]

-

The Ultraviolet Absorption Spectra of Pyrimidines and Purines1. Journal of the American Chemical Society. Available at: [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Available at: [Link]

-

2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. Available at: [Link]

-

Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. Available at: [Link]

-

15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

-

15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Novel Pyrimidine Derivatives

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a foundational scaffold in medicinal chemistry.[1] Its intrinsic presence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—grants it inherent biocompatibility and recognition by biological systems.[1][2] This "privileged scaffold" has been the basis for a multitude of therapeutic agents with a vast range of pharmacological activities.[3] The structural versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets. This has led to the development of numerous clinically significant drugs, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine (anti-HIV), and antibacterials like trimethoprim.[2][4][5]

This guide provides an in-depth technical exploration of the diverse biological activities of novel pyrimidine derivatives. We will delve into the core mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for evaluating their therapeutic potential. The focus is on four key areas where pyrimidine derivatives have shown exceptional promise: anticancer, antimicrobial, antiviral, and anti-inflammatory applications.

Part 1: Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to interfere with the fundamental processes of cancer cell proliferation, survival, and metastasis.[6] Their mechanisms are diverse, but a significant portion of their efficacy stems from the targeted inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][6]

Core Mechanism: Inhibition of Protein Kinases

Many pyrimidine-based compounds are designed as ATP-competitive inhibitors of protein kinases.[3] Enzymes like Epidermal Growth Factor Receptor (EGFR) are critical for cell growth and differentiation, and their constitutive activation due to mutations is a hallmark of various cancers.[7][8] Pyrimidine derivatives can bind to the ATP-binding pocket of the EGFR kinase domain, preventing phosphorylation and subsequent activation of downstream pro-survival pathways.[3][7] Fused pyrimidine systems, such as quinazolines and pyrido[2,3-d]pyrimidines, are particularly effective scaffolds for developing potent kinase inhibitors.[3][9] Beyond EGFR, other pyrimidine derivatives have been developed to target different kinases like CDK2, which is involved in cell cycle regulation.[10]

The diagram below illustrates the EGFR signaling cascade and the point of intervention for pyrimidine-based inhibitors.

Caption: EGFR signaling pathway inhibited by a pyrimidine derivative.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 5.36 - 9.09 | [3] |

| Tetralin-6-yl pyrimidine | HepG2 (Liver) | 7.11 - 8.66 | [2] |

| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | Various | <25 | [9] |

| Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | Potent | [10] |

| 3-Phenyltetrahydrobenzo[3][9]theno[2,3-d]pyrimidine | HCT-116 (Colon) | More potent than Doxorubicin | [10] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[5]

Objective: To determine the IC50 value of novel pyrimidine derivatives against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

Test pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Part 2: Antimicrobial Activity of Pyrimidine Derivatives

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[9] Pyrimidine derivatives have shown significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes that are absent in mammals, thereby offering a degree of selective toxicity.[11][12][13]

Core Mechanism: Disruption of Essential Microbial Processes

The antimicrobial action of pyrimidines can be attributed to various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis and, consequently, DNA synthesis in bacteria.[4] Other derivatives interfere with cell wall synthesis or disrupt membrane integrity.[13] The structural similarity of pyrimidines to natural nucleobases can also be exploited to disrupt nucleic acid and protein synthesis in microbes.[11]

This diagram outlines a standard workflow for screening novel compounds for antimicrobial activity.

Caption: A typical workflow for antimicrobial activity screening.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Pyrido[2,3-d]pyrimidine | S. aureus (Gram +) | 0.48 - 3.91 | [14] |

| Pyrido[2,3-d]pyrimidine | E. coli (Gram -) | 0.48 - 3.91 | [14] |

| Indolyl-pyrimidine | B. cereus (Gram +) | Potent | [15] |

| Thioxopyrimidine | C. albicans (Fungus) | Active | [16] |

| Pyrrolo[3,2-d]pyrimidine | P. aeruginosa (Gram -) | 62.5 - 1000 | [17] |

Experimental Protocol: MIC Determination by Agar Dilution Method

This protocol provides a quantitative measure of a compound's antimicrobial potency.[17]

Objective: To determine the MIC of novel pyrimidine derivatives against bacterial and fungal strains.

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Test compounds dissolved in DMSO

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (e.g., Ciprofloxacin for bacteria, Itraconazole for fungi)

-

Negative control (DMSO)

Procedure:

-

Media Preparation: Prepare molten agar (MHA or SDA) and maintain it in a water bath at 45-50°C.

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in DMSO.

-

Plate Preparation: Add a defined volume of each compound dilution to separate sterile petri dishes. For example, add 1 mL of compound stock to 19 mL of molten agar to achieve the desired final concentration. Mix gently but thoroughly and allow the agar to solidify. Prepare control plates containing only the positive control, negative control (DMSO), and a growth control (no compound).

-

Inoculation: Standardize the microbial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Spot-inoculate a small volume (e.g., 10 µL) of the standardized inoculum onto the surface of each agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48-72 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed on the agar surface.

Part 3: Antiviral Activity of Pyrimidine Derivatives

The pyrimidine scaffold is central to many approved antiviral drugs, and research continues to yield novel derivatives with potent activity against a wide range of viruses, including influenza, HIV, herpes, and coronaviruses.[18][19][20][21]

Core Mechanism: Interference with the Viral Life Cycle

Pyrimidine derivatives can inhibit viral replication through several mechanisms.[20] As nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain, causing chain termination. They can also act as non-nucleoside inhibitors, binding to and inhibiting key viral enzymes like reverse transcriptase (in retroviruses like HIV) or viral proteases and polymerases.[1] Some compounds have been shown to inhibit the binding of the virus to host cells, a critical first step in infection.[1]

This diagram shows potential points in the viral life cycle that can be targeted by pyrimidine derivatives.

Caption: Potential targets for pyrimidine antivirals in the viral life cycle.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

Antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.

| Compound Class | Target Virus | EC50 (µM) | Reference |

| 2-amino-4-(aminoalkylamino)pyrimidine | Influenza A & B | 0.01 - 0.1 | [22] |

| Pyrimido[4,5-d]pyrimidine | Human Coronavirus 229E | Potent | [19] |

| Batzelladine (Natural Product) | HIV (gp120 binding) | Inhibitory | [1] |

| Piperidinyl-substituted pyrimidine | HIV-1 | 4.29 | [23] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.[22]

Objective: To determine the EC50 of a pyrimidine derivative against a plaque-forming virus.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates

-

Virus stock of known titer (Plaque Forming Units/mL)

-

Test compound dilutions in serum-free medium

-

Agarose overlay (e.g., 2X MEM medium mixed 1:1 with 1.8% molten agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10%) for fixing

Procedure:

-

Cell Preparation: Grow host cells to a confluent monolayer in 6-well plates.

-

Virus Adsorption: Wash the cell monolayers with PBS. Inoculate the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of the test compound in the agarose overlay medium.

-

Overlay Application: After adsorption, remove the viral inoculum and wash the cells. Gently add 2 mL of the compound-containing agarose overlay to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-